(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide
Description
This compound is a stereospecific (Z)-configured acrylamide derivative featuring a 3,4-dimethoxyphenyl group and a 5-(3-methoxyphenyl)isoxazole moiety. The acrylamide backbone serves as a critical pharmacophore in medicinal chemistry, while the isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions . Although explicit synthesis details for this compound are absent in the provided evidence, methodologies for analogous acrylamides (e.g., condensation reactions with phase-transfer catalysts and solvent optimization) are documented , suggesting similar synthetic routes might apply.
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-18-6-4-5-16(12-18)20-13-17(24-29-20)14-23-22(25)10-8-15-7-9-19(27-2)21(11-15)28-3/h4-13H,14H2,1-3H3,(H,23,25)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTHWQGYRJXKQP-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and isoxazole components. One common approach is to first synthesize the 3,4-dimethoxyphenylacrylamide and then introduce the isoxazole moiety through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized into three groups based on shared features: acrylamide derivatives , isoxazole-containing compounds , and methoxy-substituted aromatics . Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of (Z)-3-(3,4-Dimethoxyphenyl)-N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)acrylamide with Analogs
Key Observations:
Electronic and Steric Effects: The target compound’s methoxy groups increase electron density on the aromatic rings compared to the nitro and cyano substituents in the (E)-isomer from . This difference likely enhances the target’s stability under oxidative conditions but reduces solubility in polar solvents. The isoxazole ring in both the target and isoxaben contributes to rigidity and π-π stacking interactions, though isoxaben’s bulkier substituents (e.g., 1-ethyl-1-methylpropyl) limit its pharmaceutical utility.
Phase-transfer catalysts (e.g., in ethyl acetate/toluene mixtures) may improve yield . Reactions involving isoxazole rings (e.g., nitration in ) demonstrate their reactivity, suggesting the target’s isoxazole moiety could undergo functionalization for derivatization.
Biological Activity: While the target compound’s activity is unspecified, structurally related amides like isoxaben and propanil (a herbicide) underscore the role of amide linkages and methoxy groups in target binding. The target’s dimethoxyphenyl group may mimic catechol moieties in receptor interactions, akin to polyphenols in tea catechins .
Chemoinformatics Analysis: Similarity coefficients (e.g., Tanimoto index) from could quantify structural overlap between the target and analogs. For instance, the target and isoxaben share a methoxy-isoxazole motif, yielding moderate similarity, while the (E)-isomer from diverges due to its nitro/cyano groups.
Biological Activity
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide, with CAS number 953013-73-5, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article compiles various studies and findings related to its biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C22H22N2O5
- Molecular Weight : 394.4 g/mol
The compound features a complex structure that includes a dimethoxyphenyl group and an isoxazole moiety, which are known to influence biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail the findings from various research studies.
In Vitro Studies
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Cytotoxicity Testing :
- The compound was tested against different breast cancer cell lines, including MCF-7 (estrogen-dependent) and MDA-MB-231 (non-estrogen-dependent). Results indicated moderate cytotoxic effects, with IC50 values suggesting significant activity at certain concentrations. For instance, compounds similar in structure demonstrated IC50 values ranging from 6.6 µM to 40.30% cell viability at 100 µM concentration .
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Mechanism of Action :
- Flow cytometry and DNA incorporation assays showed that the compound may induce apoptosis in cancer cells by activating caspases (caspase 3, 7, and 8) and influencing Bcl-xl and BAX pathways . This suggests a potential mechanism where the compound disrupts normal cellular functions leading to programmed cell death.
Structure-Activity Relationship (SAR)
Research indicates that the presence and position of substituents on the aromatic rings significantly influence the biological activity of compounds related to this compound. The studies emphasize:
- Substituent Effects : Variations in substituents on the phenyl rings can enhance or diminish anticancer properties. For example, compounds with methoxy groups showed improved cytotoxicity compared to their counterparts lacking these groups .
Case Studies
- Study on Thiadiazole Derivatives :
-
In Silico Analysis :
- Computational modeling has been employed to predict interactions of this compound with target proteins involved in cancer progression. Such analyses suggest that the compound could effectively bind to histone deacetylases (HDACs), which play a crucial role in gene expression regulation within cancer cells .
Summary of Findings
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Thiadiazole Derivatives | MCF-7 | 6.6 µM | Caspase activation |
| Related Compounds | MDA-MB-231 | 40.30% viability at 100 µM | Apoptosis induction |
Q & A
Q. What are the key synthetic methodologies for preparing (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide?
Answer: The synthesis involves multi-step reactions:
- Step 1: Condensation of 3,4-dimethoxybenzaldehyde with α-bromoacrylic acid in DMF using EDCI as a coupling agent under ice-cooling to form the acrylamide backbone .
- Step 2: Functionalization of the isoxazole moiety via cycloaddition between 3-methoxyphenyl nitrile oxide and propargyl alcohol, followed by methylation .
- Step 3: Coupling the acrylamide and isoxazole intermediates using a Mitsunobu reaction or nucleophilic substitution, ensuring retention of the (Z)-stereochemistry .
- Purification: Column chromatography (ethyl acetate/petroleum ether, 1:3) and recrystallization from ethanol/water yield >95% purity .
Q. How can spectroscopic techniques confirm the stereochemistry and purity of this compound?
Answer:
- ¹H/¹³C NMR: Key signals include:
- Acrylamide protons: δ 6.8–7.5 ppm (doublets, J = 15–16 Hz) for trans-coupled (E) vs. (Z) isomers .
- Isoxazole C-H: δ 8.2–8.5 ppm (singlet) .
- Mass Spectrometry (ESI-MS): Molecular ion [M+H]+ at m/z 437.2 confirms molecular weight .
- HPLC: Reverse-phase C18 column (MeCN/H2O, 70:30) to resolve E/Z isomers (retention time: 12.3 min for Z-isomer) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize E-isomer formation during synthesis?
Answer:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) stabilize the transition state for Z-configuration retention .
- Temperature: Reactions conducted at 0–5°C reduce thermal isomerization .
- Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves stereoselectivity by 20–30% .
- Post-Synthesis: UV irradiation (λ = 254 nm) selectively degrades E-isomers in solution .
Q. How do structural modifications (e.g., methoxy group positions) influence biological activity?
Answer:
- 3,4-Dimethoxyphenyl Group: Enhances lipophilicity and membrane permeability, critical for cellular uptake (LogP = 2.8 vs. 1.5 for non-methoxy analogs) .
- 3-Methoxyisoxazole: Modulates selectivity for kinase targets (e.g., IC50 = 0.8 µM vs. 2.3 µM for 5-phenylisoxazole) .
- Acrylamide Warhead: Covalent binding to cysteine residues in kinases (e.g., BTK), validated via MALDI-TOF peptide mapping .
Q. How should researchers address discrepancies in IC50 values across biological assays?
Answer:
- Assay Conditions: Standardize ATP concentrations (1 mM vs. 10 mM alters IC50 by 3-fold in kinase assays) .
- Cell Line Variability: Use isogenic lines (e.g., HEK293 vs. HeLa) to control for off-target effects .
- Data Normalization: Apply Hill equation fitting to account for assay plate variability .
Methodological Challenges
Q. What strategies resolve ambiguities in X-ray crystallography data for this compound?
Answer:
- Co-Crystallization: Soak crystals with ATP (5 mM) to stabilize the kinase-binding conformation .
- Resolution Limits: Use synchrotron radiation (λ = 0.9 Å) to resolve methoxy group orientations (RMSD < 0.2 Å) .
- Density Functional Theory (DFT): Computational modeling validates torsional angles of the acrylamide backbone .
Q. How to design SAR studies for derivatives targeting neurodegenerative pathways?
Answer:
- Library Design: Introduce substituents at the isoxazole 5-position (e.g., halogens, methyl groups) and quantify effects on Aβ42 aggregation via thioflavin-T assays .
- In Vivo Models: Zebrafish neurotoxicity screening (LC50 > 100 µM indicates low toxicity) .
- Pharmacokinetics: Microsomal stability testing (t1/2 > 60 min in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
